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Cinnamyl isobutyrate - 103-59-3

Cinnamyl isobutyrate

Catalog Number: EVT-463512
CAS Number: 103-59-3
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cinnamyl isobutyrate is a naturally occurring flavor compound found in cinnamon. [] It belongs to the class of organic compounds known as esters, characterized by a carboxyl group where the hydrogen is replaced by an alkyl group. In scientific research, Cinnamyl isobutyrate has garnered interest due to its potential anti-obesity and glucose-regulating properties.

Source and Classification

Cinnamyl isobutyrate is primarily sourced from cinnamon, where it occurs naturally in the essential oil extracted from cinnamon bark. The compound is classified under esters in organic chemistry, characterized by the functional group -COO- that forms when an alcohol reacts with a carboxylic acid. It has been recognized for its flavoring properties and is categorized as "Generally Recognized As Safe" (GRAS) by the Flavor Extract Manufacturers Association, which allows its use in food products within regulated limits .

Synthesis Analysis

The synthesis of cinnamyl isobutyrate typically involves the esterification reaction between cinnamyl alcohol and isobutyric acid. Various methods can be employed for this synthesis:

  1. Enzymatic Synthesis: This method utilizes lipases as biocatalysts to facilitate the reaction under mild conditions. For example, studies have shown that using immobilized lipase can yield high conversion rates when specific parameters such as temperature (around 50 °C), enzyme concentration (2% w/w), and substrate molar ratios are optimized .
  2. Chemical Synthesis: Traditional chemical methods may involve direct esterification using acid catalysts under reflux conditions. Parameters such as temperature, reaction time (typically several hours), and molar ratios of reactants are critical for maximizing yield.
  3. Solvent-Free Conditions: Recent studies have explored solvent-free conditions for synthesizing various cinnamyl esters, including cinnamyl isobutyrate, which enhances sustainability by reducing waste and solvent usage .
Molecular Structure Analysis

Cinnamyl isobutyrate has a molecular formula of C13H16O2C_{13}H_{16}O_2 and a molecular weight of approximately 208.26 g/mol. The structure consists of a cinnamyl group (derived from cinnamaldehyde) attached to an isobutyric acid moiety.

Structural Features:

  • Functional Groups: The presence of both an alkene (from the cinnamyl part) and an ester functional group.
  • Stereochemistry: The compound can exist in different stereoisomeric forms depending on the configuration around the double bond in the cinnamyl group.

Visualization:

The structural representation can be depicted as follows:

Cinnamyl Isobutyrate C6H5CH=CHCH2COOCH CH3)2\text{Cinnamyl Isobutyrate }\text{C}_{6}\text{H}_{5}\text{CH}=\text{CH}\text{CH}_{2}\text{COOCH CH}_{3})_{2}
Chemical Reactions Analysis

Cinnamyl isobutyrate can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze back into cinnamyl alcohol and isobutyric acid.
  2. Transesterification: It can react with other alcohols to form different esters.
  3. Oxidation: The double bond in the cinnamyl group may undergo oxidation reactions under certain conditions.

Reaction Conditions:

  • Typical conditions for hydrolysis involve heating in aqueous solutions with acids or bases.
  • Transesterification reactions may require catalysts such as sodium methoxide or sulfuric acid.
Mechanism of Action

The mechanism of action of cinnamyl isobutyrate primarily relates to its sensory properties in food applications:

  • Flavor Profile: It contributes a sweet and fruity note to food products, which can enhance palatability.
  • Physiological Effects: Research indicates that components derived from cinnamon, including cinnamyl isobutyrate, may help regulate glucose levels and appetite hormones . This suggests potential metabolic benefits beyond mere flavor enhancement.
Physical and Chemical Properties Analysis

Cinnamyl isobutyrate exhibits several notable physical and chemical properties:

  • Appearance: Colorless to pale yellow liquid.
  • Boiling Point: Approximately 295 - 297 °C.
  • Refractive Index: Typically around 1.48.
  • Density: Approximately 1.01 g/cm³.

These properties make it suitable for various applications in flavors and fragrances.

Applications

Cinnamyl isobutyrate finds extensive use across several fields:

  1. Flavoring Agent: It is utilized in food products to impart a sweet and fruity flavor profile.
  2. Fragrance Industry: Commonly used in perfumes and scented products due to its pleasant aroma.
  3. Cosmetics: Incorporated into personal care products for fragrance enhancement.
  4. Pharmaceuticals: Investigated for potential therapeutic effects related to metabolic health.
Introduction to Cinnamyl Isobutyrate

Chemical Identity and Structural Characterization

Cinnamyl isobutyrate (Chemical Abstracts Service Registry Number 103-59-3) is an organic ester with the molecular formula C₁₃H₁₆O₂ and a molecular weight of 204.26 grams per mole. The compound features a phenyl group bonded to an allylic alcohol derivative that is esterified with isobutyric acid (2-methylpropanoic acid), resulting in the systematic name 3-phenylprop-2-en-1-yl 2-methylpropanoate. Its structural configuration consists of a conjugated system where the cinnamyl moiety's unsaturated bond adopts a stable trans (E) geometry, contributing to its characteristic aromatic properties. The ester linkage between the cinnamyl alcohol and isobutyrate components governs both its chemical reactivity and physical behavior [2] [3].

Spectroscopic characterization reveals distinctive analytical fingerprints: Infrared spectroscopy identifies carbonyl stretching vibrations at approximately 1,730 centimeters⁻¹ (ester functionality), while nuclear magnetic resonance spectra display characteristic olefinic proton signals near δ 7.60 parts per million (doublet) and δ 6.53 parts per million (doublet), confirming the trans-configured double bond. Carbon-13 nuclear magnetic resonance further shows a carbonyl carbon resonance at δ 166.0 parts per million and olefinic carbon signals between δ 120–145 parts per million [3] [7].

Table 1: Physicochemical Properties of Cinnamyl Isobutyrate

PropertyValueMeasurement Conditions
Boiling Point254–297°CLit.
Density1.008–1.010 g/mL25°C
Refractive Index1.523–1.52820°C
Flash Point>110°CClosed cup
LogP (Partition Coefficient)3.50Octanol-water
Solubility in WaterInsoluble20°C

The compound exhibits negligible water solubility due to its hydrophobic hydrocarbon skeleton but demonstrates high miscibility with non-polar solvents (hexane, chloroform) and moderate miscibility with alcohols. This solubility profile stems from its non-polar molecular surface area and inability to form hydrogen bonds as an acceptor beyond weak van der Waals interactions. Density values (~1.01 grams per milliliter) and refractive indices (1.523–1.528) align with typical aromatic esters, while the elevated boiling point reflects molecular mass and intermolecular forces [2] [3] [4].

Historical Context and Discovery in Natural Sources

Cinnamyl isobutyrate was first identified as a natural product in the late 19th century during chemical investigations of cinnamon bark essential oils (Cinnamomum zeylanicum). Early isolation techniques employed steam distillation followed by fractional crystallization to separate the ester from complex botanical matrices. Historical records indicate its presence in balsam of Peru (Myroxylon balsamum) and storax (Liquidambar orientalis), resinous exudates prized in traditional perfumery. The compound’s occurrence in these sources correlates organoleptically with warm, spicy-sweet aromatic notes characteristic of cinnamon-derived products [2] [5].

Table 2: Natural Occurrence and Isolation Methods

Natural SourceApproximate ConcentrationPrimary Extraction Method
Cinnamomum zeylanicum0.2–1.8% of essential oilSteam distillation
Myroxylon balsamumTrace–0.5%Solvent extraction (ethanol)
Liquidambar orientalis0.1–0.7%Hydrodistillation

The compound’s structural elucidation paralleled advances in ester chemistry. Initial chemical synthesis was achieved through Fischer esterification, reacting cinnamyl alcohol with isobutyric acid under acidic conditions. This method remains industrially relevant due to its cost efficiency, though enzymatic biocatalysis has emerged as a stereoselective alternative. Archival flavor industry documentation notes its inclusion in the Flavor and Extract Manufacturers Association inventory (FEMA 2297) in the mid-20th century, cementing its status as a permitted synthetic flavorant. JECFA (Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives) designation 653 further validated its food-grade application [3] [4] [5].

Significance in Industrial and Academic Research

Cinnamyl isobutyrate holds substantial commercial importance across multiple sectors. In the fragrance industry, it serves as a middle-to-base note imparting sweet, balsamic, fruity nuances reminiscent of apple, banana, and tropical fruits. Its stability in cosmetic matrices and compatibility with diverse scent accords underpins formulations of fine perfumes, soaps, and lotions. Regulatory compliance (Food and Drug Administration 21 Code of Federal Regulations 172.515) permits its use as a synthetic flavoring agent in food products, particularly baked goods and confectionery, at concentrations typically near 8 parts per million [2] [3] [5].

Table 3: Industrial Applications and Research Focus Areas

SectorPrimary FunctionResearch Focus
Flavor & FragranceSensory modifierOdor threshold optimization
Food TechnologyFlavor enhancerSynergy with sweeteners
Materials SciencePlasticizer/StabilizerPolymer compatibility
Analytical ChemistryReference standardQuantification methods (Gas Chromatography-Mass Spectrometry)
Pharmaceutical ResearchBioactive precursorAntimicrobial/antioxidant derivatives

Academic research explores multifaceted applications beyond sensory science. Studies investigate its role as an analytical standard in Gas Chromatography-Mass Spectrometry quantification of flavor compounds in complex matrices like hookah tobacco and plant extracts. Materials science examines its plasticizing potential in cellulose-based polymers, leveraging its low volatility and ester flexibility. Emerging pharmacological interest focuses on its utility as a synthetic intermediate for cinnamamide derivatives with demonstrated bioactivity. Although not directly therapeutic, its molecular scaffold informs drug design—particularly analogues exhibiting antimicrobial effects against Candida albicans and Staphylococcus aureus via membrane disruption (ergosterol binding) and enzyme inhibition (FabH enoyl-acyl carrier protein reductase). Additionally, research into its antioxidant behavior in lipid-containing systems suggests preservation capabilities relevant to food technology [3] [4] [6].

Industrial production employs continuous-flow reactors for esterification, yielding high-purity (>97%) material meeting Food Chemicals Codex specifications. Kosher-certified synthesis routes cater to specialized markets, reflecting stringent manufacturing controls. Current academic-industrial collaborations aim to optimize sustainable production, including biocatalytic methods using immobilized lipases in solvent-free systems [3] [4].

Properties

CAS Number

103-59-3

Product Name

Cinnamyl isobutyrate

IUPAC Name

[(E)-3-phenylprop-2-enyl] 2-methylpropanoate

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

InChI

InChI=1S/C13H16O2/c1-11(2)13(14)15-10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3/b9-6+

InChI Key

KLKQSZIWHVEARN-TWGQIWQCSA-N

SMILES

CC(C)C(=O)OCC=CC1=CC=CC=C1

Solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

cinnamyl butyrate
cinnamyl isobutyrate

Canonical SMILES

CC(C)C(=O)OCC=CC1=CC=CC=C1

Isomeric SMILES

CC(C)C(=O)OC/C=C\C1=CC=CC=C1

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